4-fluoro-N-(2-fluoro-5-methylphenyl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(2-fluoro-5-methylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with fluorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-fluoro-5-methylphenyl)benzenesulfonamide typically involves the reaction of 2-fluoro-5-methylphenylamine with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-fluoro-5-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as substituted sulfonamides.
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Amines or other reduced products.
Scientific Research Applications
4-fluoro-N-(2-fluoro-5-methylphenyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antibacterial or antifungal properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions, providing insights into biological processes and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-fluoro-5-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(2-methylphenyl)benzenesulfonamide
- 2-fluoro-5-methylphenyl isocyanate
- 4-fluoro-2-methylphenol
Uniqueness
4-fluoro-N-(2-fluoro-5-methylphenyl)benzenesulfonamide is unique due to the presence of both fluorine and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack these specific substituents, leading to different properties and applications.
Properties
IUPAC Name |
4-fluoro-N-(2-fluoro-5-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO2S/c1-9-2-7-12(15)13(8-9)16-19(17,18)11-5-3-10(14)4-6-11/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQUVPZHPLKKSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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